BenchChemオンラインストアへようこそ!

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate

sigma receptor subtype selectivity SAS-1121

This Boc-protected piperazine derivative, bearing an ethyl propionate side chain, is a critical intermediate for synthesizing sigma-2 receptor subtype-selective ligands like SAS‑1121. Its orthogonal protecting groups (acid-labile Boc and base-labile ethyl ester) enable sequential deprotection, reducing synthetic steps and side products compared to unprotected or mono-functionalized analogs. With an XLogP of 1.1, it offers an optimal CNS drug-like lipophilicity profile. Choose this compound over generic alternatives to ensure synthetic efficiency, target fidelity, and seamless integration into medicinal chemistry and PROTAC workflows.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 242459-96-7
Cat. No. B3254650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate
CAS242459-96-7
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O4/c1-5-19-12(17)6-7-15-8-10-16(11-9-15)13(18)20-14(2,3)4/h5-11H2,1-4H3
InChIKeyFKVMLFAATJLRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate (CAS 242459-96-7): Core Building Block for Sigma-2-Selective Ligand Synthesis & Medicinal Chemistry


tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate (CAS 242459-96-7, MW 286.37 g/mol, C14H26N2O4) is a Boc-protected piperazine derivative bearing an ethyl propionate side chain. It is a key synthetic intermediate for generating sigma-2 receptor subtype-selective ligands such as SAS‑1121 [1] and serves as an orthogonally protected building block in medicinal chemistry campaigns that require sequential deprotection strategies [2].

Why tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate Cannot Be Replaced by Common Piperazine Analogs in Precision Synthesis


This compound integrates a Boc‑protected secondary amine and an ethyl propionate ester separated by a three‑carbon linker, providing orthogonal deprotection pathways that closely related analogs lack. The Boc group withstands basic ester hydrolysis and nucleophilic conditions, while the ethyl ester survives acidic Boc removal [1]. Unprotected ethyl 3-(piperazin-1-yl)propanoate (CAS 43032-38-8) exposes both amines, leading to uncontrolled reactivity and side products in multi‑step syntheses [2]. The shorter‑chain ethyl acetate analog (CAS 209667-59-4) alters linker geometry and cannot deliver the specific three‑carbon spacing required for sigma‑2 receptor ligands such as SAS‑1121 [3]. Generic substitution therefore compromises both synthetic efficiency and target compound fidelity.

Quantitative Differentiation Evidence for tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate (CAS 242459-96-7) vs. Closest Analogs


Enables Synthesis of SAS‑1121: A Sigma‑2 Receptor Ligand with 574‑Fold Subtype Selectivity

tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate is the direct precursor to the 4-(3-ethoxy-3-oxopropyl)piperazine fragment required for SAS‑1121. After Boc deprotection, this fragment is coupled to a norbenzomorphan scaffold, yielding SAS‑1121. In competitive radioligand binding assays, SAS‑1121 displays a Ki of 16.2 nM for the sigma‑2 receptor (PGRMC1) and is 574‑fold selective over the sigma‑1 receptor (Ki > 9,300 nM) [1]. This level of subtype selectivity is among the highest reported for sigma‑2 ligands and is directly attributable to the specific three‑carbon linker and ethyl ester geometry of the fragment [1].

sigma receptor subtype selectivity SAS-1121

Orthogonal Protection: Boc/Ethyl Ester vs. Free Piperazine Building Blocks

The target compound offers orthogonal protecting groups: the Boc group is cleaved by TFA or HCl/dioxane (acid-labile), while the ethyl ester is stable to acid but cleaved by saponification (base-labile). By contrast, ethyl 3-(piperazin-1-yl)propanoate (CAS 43032-38-8) lacks the Boc group entirely, making selective functionalization at the piperazine nitrogens impossible without protection/deprotection cycles that reduce overall yield and introduce impurities [1][2].

orthogonal protection synthetic intermediate Boc deprotection

Lipophilicity (XLogP3-AA = 1.1) Matches Drug-Like Space for CNS Penetrant Candidates

The computed XLogP3-AA for the target compound is 1.1 [1]. This places it within the optimal CNS drug-like range (XLogP 1–3) and is notably lower than the ethyl acetate analog (XLogP ~0.8 predicted for CAS 209667-59-4), while being significantly more lipophilic than the corresponding acid (3-(1-Boc-piperazin-4-yl)propionic acid, CAS 242459-97-8, predicted logP ~0.4). The ethyl ester balances sufficient lipophilicity for membrane partitioning without exceeding the threshold associated with poor solubility or off-target promiscuity [2].

CNS drug design lipophilicity XLogP

High-Impact Application Scenarios for tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate (CAS 242459-96-7)


Synthesis of Subtype-Selective Sigma‑2 Receptor Ligands (SAS‑1121 and Analogs)

The compound is the verified precursor for the 4-(3-ethoxy-3-oxopropyl)piperazine fragment in SAS‑1121, a sigma‑2 ligand with 16.2 nM Ki and 574‑fold selectivity over sigma‑1 [1]. Medicinal chemistry labs expanding SAR around this scaffold require the Boc‑protected intermediate to sequentially elaborate the piperazine moiety. Substitution with unprotected ethyl 3-(piperazin-1-yl)propanoate introduces uncontrolled bis‑alkylation and jeopardizes selectivity data.

Orthogonally Protected Building Block in PROTAC Linker Design

The piperazine ring with Boc protection and a distal ethyl ester enables modular PROTAC synthesis: the Boc group can be deprotected and coupled to an E3 ligase ligand, while the ethyl ester is hydrolyzed to the carboxylic acid for warhead attachment [2]. This orthogonal strategy is not feasible with mono‑protected or unprotected piperazine analogs, which increase synthetic step count and purification complexity.

CNS Drug Discovery Campaigns Requiring Balanced Lipophilicity

With an XLogP of 1.1 [1], the compound falls within the CNS MPO optimal range (clogP 1–3). It offers a more CNS‑compatible lipophilicity profile than the acid analog (logP ~0.4), while retaining better solubility than higher‑chain alkyl esters. Procurement teams selecting building blocks for CNS libraries should prioritize this compound over extreme‑polarity analogs to maintain lead‑likeness.

Sequential Deprotection Strategies for Peptidomimetic and Heterocyclic Synthesis

The compound's Boc group (acid‑labile) and ethyl ester (base‑labile) enable true orthogonal deprotection. In solid‑phase or solution‑phase synthesis of peptidomimetics, chemists can selectively unmask either reactive site without affecting the other [2]. This avoids the protecting‑group exchange chemistry required when using mono‑functionalized piperazines, reducing total synthetic steps and improving overall yield.

Quote Request

Request a Quote for tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.